Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by an ethyl benzoate backbone substituted at the para position with a urea functional group linked to a 4-oxopiperidine ring. The structure comprises:
- Ethyl benzoate core: Provides lipophilicity and ester functionality.
- 4-Oxopiperidine moiety: Introduces a six-membered nitrogen-containing ring with a ketone group, contributing to conformational flexibility and polar interactions.
The 4-oxopiperidine group may be introduced via carbamate or urea-forming reagents such as carbonyldiimidazole (CDI) .
Properties
IUPAC Name |
ethyl 4-[(4-oxopiperidine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-14(19)11-3-5-12(6-4-11)16-15(20)17-9-7-13(18)8-10-17/h3-6H,2,7-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYJKVUYMMINOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 4-oxopiperidine-1-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperidine derivatives.
Scientific Research Applications
Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The following compounds share the ethyl 4-(substituted-amino)benzoate scaffold but differ in substituent chemistry, influencing their physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The 4-oxopiperidine group increases polarity (lower logP) compared to bromophenyl () or benzopyran derivatives ().
- Solubility : Sulfonamide () and urea linkages enhance aqueous solubility via hydrogen bonding, whereas aromatic substituents reduce it.
Key Research Findings
Aquaporin-3/7 Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives with heterocyclic substituents (e.g., indole, nitrothiophene) showed moderate inhibitory activity, whereas 4-oxopiperidine analogs may offer improved solubility and binding affinity due to their balanced polarity .
Synthetic Pathways : Hydrazine-mediated reactions () and CDI-assisted couplings () are common for introducing urea/carbamate groups, enabling scalable synthesis of diverse analogs.
Biological Activity
Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate, a compound with significant potential in pharmaceutical applications, has been the subject of various studies focusing on its biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy against different biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- CAS Number : 29976-53-2
- IUPAC Name : this compound
The structure of this compound features a benzoate moiety linked to a piperidine derivative, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been noted to inhibit dihydrodipicolinate synthase (DHDPS), an enzyme crucial for bacterial cell wall synthesis, making it a potential candidate for antibiotic development .
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial protein synthesis and cell wall formation .
- Cytotoxicity Against Cancer Cells : Preliminary investigations have demonstrated that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by Slater et al. (2024) demonstrated that this compound significantly reduced the viability of E. coli and S. aureus in vitro. The compound's mechanism was linked to its ability to inhibit DHDPS, leading to a reduction in peptidoglycan synthesis in bacterial cells .
Case Study: Cytotoxic Effects on Cancer Cells
In a separate investigation, the cytotoxic effects of this compound were evaluated against various cancer cell lines, including HL-60 and SMMC-7721. The results indicated that the compound induced apoptosis in these cells, with IC50 values suggesting moderate potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
